molecular formula C16H19NO4S B2999709 7-METHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1448047-71-9

7-METHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2999709
CAS No.: 1448047-71-9
M. Wt: 321.39
InChI Key: FYXAQFGDAHPPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives depend on their specific structures . They are characterized by multiple physicochemical characteristics and versatile features .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study focused on synthesizing novel benzofuran-2-carboxamide derivatives, closely related to the chemical structure of interest, revealed significant neuroprotective and antioxidant activities. These compounds were evaluated for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and showed potential as neuroprotective agents with some derivatives exhibiting potent and efficacious actions comparable to known NMDA antagonists. Additionally, certain derivatives demonstrated moderate to appreciable degrees of ROS scavenging and antioxidant activities in vitro, highlighting their potential in neuroprotection and oxidative stress mitigation (Cho et al., 2015).

Anticholinesterase Activity

Another study explored the anticholinesterase activity of compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which share functional group similarities with the compound . Novel carbamates derived from these structures were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds exhibiting remarkable selectivity for one enzyme over the other. This selectivity and potency suggest these compounds' potential utility in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Synthetic Methodologies

The search also uncovered studies focusing on the synthesis of structurally related compounds, emphasizing the development of practical and efficient synthetic methodologies. These studies provide insight into the versatility and reactivity of the benzofuran core, illustrating its utility in creating a wide range of biologically active molecules through various synthetic strategies. One such study detailed a practical synthesis of an orally active CCR5 antagonist, showcasing the potential of benzofuran derivatives in therapeutic applications (Ikemoto et al., 2005).

Future Directions

Benzofuran compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

7-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-19-12-5-3-4-11-8-13(21-14(11)12)15(18)17-9-16(20-2)6-7-22-10-16/h3-5,8H,6-7,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXAQFGDAHPPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.